
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine derivatives, such as “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide”, are part of a larger class of compounds known as diazines . Diazines are a type of heterocyclic aromatic organic compound with two nitrogen atoms in the six-membered ring . They are used in a wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of diazines involves a six-membered ring with two nitrogen atoms . The exact structure of “this compound” would depend on the positions of the chlorine, hydroxyethyl, and propyl groups on the pyridazine ring.Chemical Reactions Analysis
The chemical reactions involving diazines can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . They can undergo a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of diazines depend on their specific structure. Factors that can influence these properties include the nature and position of substituent groups on the diazine ring .科学的研究の応用
Degradation of Persistent Compounds
Studies on chlorotriazine pesticides, which share a chlorinated pyridazine component, highlight the degradation of these persistent environmental contaminants through advanced oxidation processes. This research suggests potential applications in environmental remediation, where compounds like "6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide" might be involved in degrading pollutants or as models for understanding degradation pathways (Lutze et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research on compounds with similar structures indicates their potential as enzyme inhibitors, such as the inhibition of the interleukin-1β converting enzyme (ICE), which plays a role in inflammatory processes. This suggests that "this compound" could be explored for its therapeutic potential in inflammation or other disease processes where enzyme inhibition is beneficial (Dolle et al., 1997).
Material Science and Biomineralization
In material science, research on carboxylate-containing polyamides indicates the role of similar compounds in the formation and stabilization of complex structures, such as calcium complexes. This suggests possible applications in developing new materials or studying biomineralization processes (Ueyama et al., 1998).
Antimicrobial and Antitumor Agents
Compounds with the pyridazine core have been explored for their antimicrobial and antitumor activities. This indicates potential research directions for "this compound" in the development of new pharmaceuticals or as a model compound for studying mechanisms of action (Rajput & Sharma, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXOXLZFYTWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

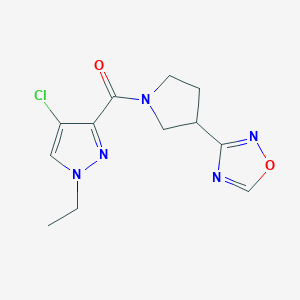
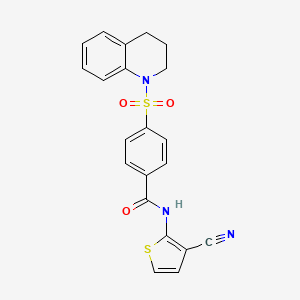
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)
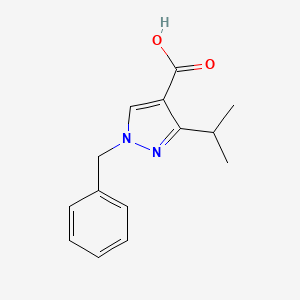
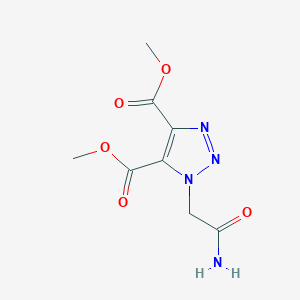
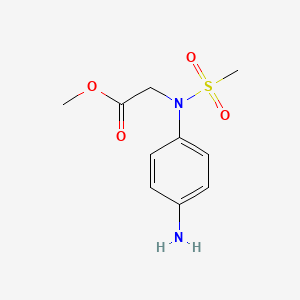

![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione](/img/structure/B2874227.png)
![1-methyl-2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2874228.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)
